1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one, also known by its CAS number 919778-73-7, is a synthetic organic compound characterized by its unique structure that includes an oxazole ring and a nitrophenyl group. Its molecular formula is CHNO, with a molecular weight of 322.3 g/mol. The compound exhibits notable properties due to the presence of both aromatic and heterocyclic components, which can influence its chemical reactivity and biological activity.
The biological activity of 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one has been investigated for its potential therapeutic properties. It has shown promise in:
The synthesis of 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one typically involves several steps:
The compound has several applications across different fields:
The mechanism of action for 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one depends on its application. For instance, if utilized as a drug, it may interact with specific enzymes or receptors within biological systems, altering biochemical pathways. The nitrophenyl and oxazole groups are likely crucial in these interactions, influencing the compound's efficacy and specificity.
Several compounds share structural similarities with 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one:
| Compound Name | Key Features |
|---|---|
| 2-(4-Nitrophenyl)oxazole | Lacks the ethanone group but shares nitrophenyl and oxazole structure. |
| 1-(p-Tolyl)ethanone | Lacks oxazole and nitrophenyl groups but shares ethanone and p-tolyl structure. |
| 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole | Contains similar oxazole and nitrophenyl components but differs in substituents. |
| 2-(4-Methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one | Similar oxazole structure but varies in substituents on the aromatic rings. |
What sets 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one apart is its combination of both an oxazole ring and a nitrophenyl group along with the p-tolyl ethanone moiety. This unique structural configuration may contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds.